molecular formula C14H15N3O2 B2768456 N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415604-10-1

N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2768456
CAS No.: 2415604-10-1
M. Wt: 257.293
InChI Key: HLIDWXJXDXIKKS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the pyrimidine ring, along with two methyl groups at the 5 and 6 positions of the pyrimidine ring and a carboxamide group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 5,6-dimethylpyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Another approach involves the use of a coupling reaction between 2-methoxyaniline and 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This method also yields the target compound with high purity.

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxy group and the carboxamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, it may interact with receptors on the cell surface, triggering signaling cascades that result in various biological effects.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide: can be compared with other similar compounds, such as:

    N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: This compound has a similar methoxyphenyl group but differs in the core structure, which is a benzimidazole instead of a pyrimidine.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: This compound also contains a methoxyphenyl group but has additional substituents and a different core structure.

The uniqueness of This compound lies in its specific combination of functional groups and the pyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-10(2)15-8-16-13(9)14(18)17-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIDWXJXDXIKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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